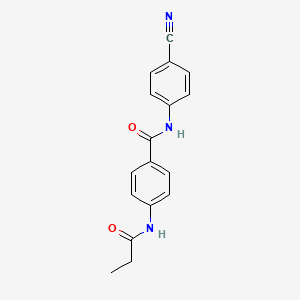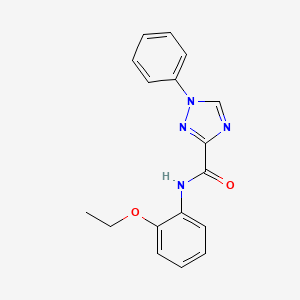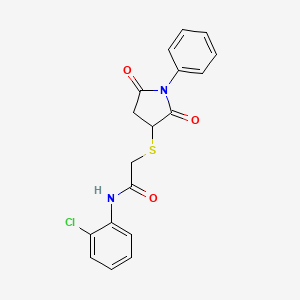
N-(4-cyanophenyl)-4-(propanoylamino)benzamide
Overview
Description
N-(4-cyanophenyl)-4-(propanoylamino)benzamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a cyanophenyl group and a propionylamino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-cyanophenyl)-4-(propanoylamino)benzamide typically involves the following steps:
Formation of the Cyanophenyl Intermediate: The starting material, 4-cyanophenylamine, is reacted with propionyl chloride in the presence of a base such as pyridine to form N-(4-cyanophenyl)propionamide.
Coupling with Benzoyl Chloride: The intermediate is then coupled with benzoyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-cyanophenyl)-4-(propanoylamino)benzamide can undergo oxidation reactions, particularly at the amide and propionyl groups.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: It can participate in nucleophilic substitution reactions, especially at the cyanophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include primary amines and alcohols.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry: N-(4-cyanophenyl)-4-(propanoylamino)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also be used in the development of new biochemical assays.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors. It may have applications in the treatment of diseases such as cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. It may also be employed in the development of new catalysts.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-4-(propanoylamino)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
- N-(4-cyanophenyl)-4-(acetylamino)benzamide
- N-(4-cyanophenyl)-4-(butyryl-amino)benzamide
- N-(4-cyanophenyl)-4-(isobutyryl-amino)benzamide
Comparison: N-(4-cyanophenyl)-4-(propanoylamino)benzamide is unique due to the presence of the propionyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-(4-cyanophenyl)-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-2-16(21)19-14-9-5-13(6-10-14)17(22)20-15-7-3-12(11-18)4-8-15/h3-10H,2H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGFJOKHBRFLLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-METHYLPIPERIDINO)[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE](/img/structure/B4391844.png)

![N-{3-[(2-phenylacetyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4391849.png)
![N-cyclopentyl-2-[(2-methoxy-5-methylphenyl)sulfonylamino]propanamide](/img/structure/B4391856.png)
![N-[4-(prop-2-enylsulfamoyl)phenyl]piperidine-1-carboxamide](/img/structure/B4391868.png)

![2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]thio}-N-cyclohexylacetamide](/img/structure/B4391881.png)

![{2,4,6-trimethyl-3-[({[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}amino)methyl]phenyl}methanol](/img/structure/B4391901.png)
![3-[4-(ethylsulfamoyl)phenyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B4391907.png)
![N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-3-phenylpropanamide](/img/structure/B4391909.png)
![4-[2-[(8-Fluoro-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine](/img/structure/B4391925.png)
![3-[2-(4-Methylphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B4391933.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B4391948.png)
